molecular formula C18H36O3 B14704153 Acetic acid;hexadec-1-en-1-ol CAS No. 27213-73-6

Acetic acid;hexadec-1-en-1-ol

Cat. No.: B14704153
CAS No.: 27213-73-6
M. Wt: 300.5 g/mol
InChI Key: WGWFUTGUZKRSHT-UHFFFAOYSA-N
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Description

Acetic acid;hexadec-1-en-1-ol is an organic compound with the CAS Registry Number 27213-73-6 and a molecular formula of C18H36O3 . It is characterized as a fatty alcohol acetate ester. Compounds of this class, particularly those with specific stereochemistry on long carbon chains, are of significant interest in scientific research, especially in the field of chemical ecology. Hexadecenyl acetates are extensively studied for their role as insect sex pheromones or pheromone precursors . For instance, (Z)-11-Hexadecenyl acetate and (E)-11-Hexadecenyl acetate are known to be key pheromone components for various moth species, including the European corn borer ( Ostrinia nubilalis ) and others . These compounds are critical for understanding insect behavior, communication, and for developing sustainable pest management strategies. The parent compound, acetic acid, is a well-known antimicrobial agent used in various pharmaceutical and laboratory applications . Researchers value this compound for its potential use in synthesizing other valuable intermediates or for direct application in behavioral and ecological studies. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

27213-73-6

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

acetic acid;hexadec-1-en-1-ol

InChI

InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h15-17H,2-14H2,1H3;1H3,(H,3,4)

InChI Key

WGWFUTGUZKRSHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Studies

Chemoenzymatic Synthetic Approaches

The use of enzymes in organic synthesis offers a green and selective alternative to traditional chemical methods. Lipases, in particular, have been extensively studied for their catalytic activity in esterification reactions.

Lipase-Catalyzed Esterification of Unsaturated Fatty Alcohols

The enzymatic synthesis of esters from fatty acids and alcohols, such as the esterification of hexadec-1-en-1-ol with acetic acid, can be effectively catalyzed by lipases. researchgate.net Lipases are versatile enzymes that can function in both aqueous and non-aqueous environments. In low-water conditions, the equilibrium of the reaction shifts towards ester synthesis. researchgate.net Immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, are often preferred as they can be easily recovered and reused, enhancing the economic feasibility of the process. nih.govresearchgate.netnih.gov The reaction mechanism for lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. nih.govbiointerfaceresearch.com

Optimization of Enzymatic Reaction Parameters

The efficiency of lipase-catalyzed esterification is influenced by several parameters. To achieve high conversion rates, optimization of these factors is crucial. Key parameters include reaction temperature, substrate molar ratio, enzyme concentration, and the presence of a water adsorbent. nih.govresearchgate.net For instance, in the synthesis of butyl acetate (B1210297), a maximum conversion of 98.2% was achieved at 55°C with a specific substrate ratio and the addition of a molecular sieve to remove water. interesjournals.org Similarly, for the synthesis of ethyl hexanoate, a maximum conversion of 88.57% was obtained at 50°C. researchgate.net The use of a solvent-free system and vacuum to remove water can also significantly increase conversion yields. rsc.org

Table 1: Optimization of Enzymatic Esterification Parameters

ParameterOptimal Condition/RangeEffect on ReactionReference
Temperature50-55°CAffects enzyme activity and reaction rate. Higher temperatures can lead to denaturation. researchgate.netinteresjournals.org
Substrate Molar RatioVaries depending on substrates. Often excess of one substrate is used.Influences the equilibrium position of the reaction. nih.govresearchgate.net
Enzyme ConcentrationTypically a percentage of the total reaction weight.Higher concentration generally leads to a faster reaction rate, up to a certain point. researchgate.net
Water RemovalUse of molecular sieves or vacuum.Shifts the equilibrium towards ester formation, increasing the yield. interesjournals.orgrsc.org

Traditional Chemical Esterification Routes

While enzymatic methods are gaining prominence, traditional chemical synthesis remains a widely used approach for ester production.

Acid-Catalyzed Esterification with Acetic Anhydride (B1165640)

The reaction of an alcohol with an acyl chloride or anhydride in the presence of a base or an acid catalyst is a common method for synthesizing esters. mdpi.com The Fischer-Speier esterification, a classic example, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Acetic anhydride is a frequently used acetylating agent. mdpi.comscielo.edu.uy

A variety of catalysts can be employed for the acid-catalyzed esterification of alcohols. These include mineral acids like sulfuric acid and hydrochloric acid, as well as solid acid catalysts. masterorganicchemistry.comiu.edu Lewis acids such as tin(II) chloride, copper(II) chloride, and zinc(II) chloride have also been investigated as catalysts for the esterification of olefins with carboxylic acids. rsc.orgdntb.gov.ua The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, modified resin catalysts containing both Brønsted and Lewis acid sites have shown excellent activity in the esterification of 1-hexene. rsc.orgdntb.gov.ua In some cases, even simple salts like sodium bicarbonate can effectively catalyze the acetylation of alcohols with acetic anhydride at room temperature. mdpi.com

Table 2: Catalyst Systems for Chemical Esterification

Catalyst TypeExamplesKey FeaturesReference
Brønsted AcidsSulfuric acid (H₂SO₄), Hydrochloric acid (HCl), p-Toluenesulfonic acid (TsOH)Commonly used, effective but can be corrosive and difficult to separate. masterorganicchemistry.comiu.edu
Lewis AcidsZnCl₂, CuCl₂, SnCl₂Can offer different selectivity compared to Brønsted acids. rsc.orgdntb.gov.ua
Solid Acid CatalystsModified resins, Silica gel supported sulfatesEasier to separate from the reaction mixture and potentially reusable. mdpi.comrsc.orgdntb.gov.ua
Basic CatalystsSodium bicarbonate (NaHCO₃), Triethylamine, PyridineUsed in acylation with anhydrides or acyl chlorides. mdpi.comscielo.edu.uy

Stereoselective Control in Double Bond Configuration during Synthesis

The biological activity of pheromones like hexadecenyl acetate is critically dependent on the geometry of the carbon-carbon double bond. The synthesis of specific isomers, either (Z) (cis) or (E) (trans), requires precise stereoselective control. The Wittig reaction is a cornerstone of this process, enabling the formation of an alkene from a carbonyl compound and a phosphorus ylide. udel.edumasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide.

Stabilized Ylides: Ylides that are stabilized by electron-withdrawing groups (e.g., an adjacent carbonyl group) are more stable and the reaction is thermodynamically controlled, typically leading to the formation of the (E)-alkene as the major product. stackexchange.com

Unstabilized Ylides: Ylides without such stabilizing groups are more reactive. The reaction proceeds under kinetic control, often through a four-membered ring intermediate (an oxaphosphetane), which preferentially leads to the (Z)-alkene. stackexchange.com

For instance, a short and stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, a related pheromone component, was achieved using a low-temperature Wittig reaction between a triphenylpropylphosphonium bromide and a long-chain alkylated propargyl aldehyde, demonstrating the fine control possible with this method. nih.gov The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is another powerful tool that generally provides excellent selectivity for the (E)-alkene. stackexchange.com The choice of base and reaction conditions can further influence the isomeric purity of the final product. nih.gov

Bioengineering and Biotechnological Production Strategies

Traditional chemical synthesis of pheromones can be complex and costly. Consequently, significant research has focused on developing sustainable biotechnological production platforms using genetically engineered organisms.

Production in Transgenic Plants and Yeast Systems

Transgenic Plants: Nicotiana benthamiana, a relative of the tobacco plant, has been successfully engineered as a "plant factory" for producing moth sex pheromones. researchgate.net Researchers have assembled and stably transformed these plants with multigene constructs that encode the necessary biosynthetic pathway. nih.govbiorxiv.org Key enzymes introduced include:

A specific Δ11-desaturase from the navel orangeworm (Amyelois transitella) to introduce the double bond at the correct position in the fatty acid precursor, palmitoyl-CoA. nih.govbiorxiv.org

A fatty acyl reductase (FAR) from species like Helicoverpa armigera to reduce the fatty acyl-CoA to the corresponding fatty alcohol, (Z)-11-hexadecenol (Z11-16:OH). nih.govbiorxiv.org

An acetyltransferase , such as the diacylglycerol acetyltransferase (EaDAct) from Euonymus alatus or a yeast acetyltransferase (ATF1), to esterify the fatty alcohol into the final acetate product, (Z)-11-hexadecenyl acetate (Z11-16:OAc). nih.govbiorxiv.orgnih.gov

Yeast Systems: The oleaginous yeast Yarrowia lipolytica is another promising chassis for pheromone production due to its natural ability to produce large quantities of fatty acids. nih.govnih.gov Engineering efforts in Y. lipolytica have focused on producing pheromone alcohols, which are then chemically acetylated to yield the final product. nih.gov This approach involves introducing heterologous desaturases and reductases, similar to the strategy used in plants, to convert the yeast's native fatty acid pools into the desired pheromone precursors. nih.gov

Genetic Manipulation for Enhanced Biosynthesis

Maximizing the yield of hexadecenyl acetate in these bio-factories requires extensive genetic optimization. A primary strategy involves screening for and combining the most efficient enzymes from different insect species. In one study engineering Y. lipolytica, desaturases and reductases from nine different Lepidoptera species were tested to find the optimal combination for producing the target alcohol. nih.gov

Further enhancements include:

Increasing Precursor Supply: In Y. lipolytica, a point mutation was introduced into the fatty acid synthase (FAS) enzyme to increase the intracellular pool of myristic acid, a C14 precursor, by 8.4-fold. Overexpression of the native FAS1 gene further boosted titers. nih.gov

Gene Copy Number: Increasing the number of copies of the desaturase and reductase genes in the yeast genome led to a 2.1-fold improvement in the production of the target fatty alcohol. nih.gov

Overcoming Bottlenecks: A significant challenge in plant-based production has been the low efficiency of the final acetylation step and the appearance of a dwarf phenotype in high-producing plants. nih.gov One study found that while most transgenic plant lines produced high levels of the alcohol (Z11-16:OH), only one line produced moderate levels of the desired acetate (Z11-16:OAc), likely due to truncations in the acetyltransferase gene. nih.govbiorxiv.org This successful line also showed a partial recovery from the dwarf phenotype, indicating a complex interplay between pheromone production and plant physiology. nih.gov

Research Findings on Bioengineered Production of Hexadecenyl Acetate and Precursors

Host OrganismKey Genes/ModificationsProductYieldSource
Nicotiana benthamianaAtrΔ11 desaturase, HarFAR reductase, EaDAct acetyltransferase(Z)-11-hexadecenyl acetate (Z11-16:OAc)11.8 µg/g Fresh Weight nih.gov
Nicotiana benthamianaAtrΔ11 desaturase, HarFAR reductase, EaDAct acetyltransferase(Z)-11-hexadecenol (Z11-16:OH)111.4 µg/g Fresh Weight nih.gov
Yarrowia lipolyticaEngineered Fas2p, Lbo_PPTQ desaturase, HarFAR reductase (2 copies), Overexpressed FAS1(Z)-11-tetradecenol (Z11-14:OH)188.1 mg/L in fed-batch bioreactor nih.gov

Derivatization and Functionalization Studies

The hexadecenyl acetate molecule possesses two primary reactive sites: the carbon-carbon double bond and the ester functional group. These sites allow for a range of chemical transformations.

Elucidation of Substitution Reaction Pathways

The functional groups of hexadecenyl acetate are amenable to various substitution reactions. The acetate group itself is installed via a nucleophilic acyl substitution, typically by reacting the corresponding hexadecenol with an acetylating agent like acetyl chloride or acetic anhydride.

Beyond the synthesis of the parent molecule, the alkene C-H bonds offer potential sites for functionalization. While specific derivatization of hexadecenyl acetate is not widely reported, rhodium-catalyzed C-H bond functionalization represents a modern approach for creating new carbon-carbon or carbon-heteroatom bonds in similar alkenyl systems without requiring pre-functionalized starting materials. nih.gov Such pathways could theoretically be used to synthesize novel analogues by creating substituted furans or pyrroles from the alkenyl moiety. nih.gov

Hydrolytic and Aminolytic Transformations

Hydrolysis: The ester linkage in hexadecenyl acetate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent alcohol and carboxylic acid. This reaction can be catalyzed by acid or base. The kinetics of ester hydrolysis are well-studied; for example, the acid-catalyzed hydrolysis of simple esters like methyl acetate is a first-order reaction. doubtnut.comresearchgate.net The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of O-acetyl groups on neighboring carbons, which can significantly slow the reaction. etsu.edunih.gov In the context of hexadecenyl acetate, hydrolysis would yield hexadecen-1-ol and acetic acid.

Aminolysis: Aminolysis is a related reaction where an amine (R-NH₂) reacts with the ester to form an amide. chemistrysteps.com This nucleophilic acyl substitution proceeds by the attack of the amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate. The alkoxy group (-OR) is then eliminated, forming the more stable amide. chemistrysteps.comacs.org Fatty acid esters are readily converted to fatty amides via aminolysis with various amines, a transformation that can be catalyzed by enzymes or heterogeneous catalysts like aluminum oxide. iaea.orgacs.orgunifap.br This pathway allows for the conversion of hexadecenyl acetate into a corresponding N-substituted hexadecenamide, a different class of molecule with potentially new properties.

Table of Compounds

Systematic NameCommon Name / AbbreviationMolecular Formula
[(Z)-hexadec-11-enyl] acetate(Z)-11-hexadecen-1-yl acetate; Z11-16:OAcC₁₈H₃₄O₂
(Z)-hexadec-11-en-1-olZ11-16:OHC₁₆H₃₂O
(Z)-tetradec-11-en-1-olZ11-14:OHC₁₄H₂₈O
Hexadecanoyl-CoAPalmitoyl-CoAC₃₇H₆₆N₇O₁₇P₃S
Myristic acidTetradecanoic acidC₁₄H₂₈O₂
Acetic acidEthanoic acidC₂H₄O₂
Triphenylphosphine oxideTPPOC₁₈H₁₅OP

Biosynthetic Pathways and Metabolic Dynamics

Elucidation of Biosynthetic Precursors and Intermediates

The creation of hexadecenyl acetate (B1210297) within the specialized pheromone glands of female moths is a multi-step process that begins with fundamental building blocks from fatty acid metabolism. frontiersin.orgnih.gov The pathway is a de novo synthesis, meaning it is constructed from simple precursors rather than the modification of a pre-existing complex molecule. nih.gov

The biosynthetic sequence generally follows these key stages:

Fatty Acid Synthesis : The process initiates with acetyl-CoA, a central molecule in metabolism. mdpi.com Through the action of two key enzymes, acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), a saturated C16 fatty acid, palmitic acid, is synthesized. mdpi.comnih.gov

Desaturation : A specific desaturase enzyme then introduces a double bond into the saturated fatty acid chain. For many common pheromone components like (Z)-11-hexadecenyl acetate, a Δ11-desaturase acts on the palmitoyl-CoA to create the monounsaturated precursor, (Z)-11-hexadecenoic acid. nih.govmdpi.com

Chain-shortening and Reduction : The resulting unsaturated fatty acid is then converted to its corresponding alcohol. This reduction of the carboxyl group to a hydroxyl group is catalyzed by a class of enzymes known as fatty-acyl reductases (FARs). frontiersin.orgmdpi.com This step yields the fatty alcohol intermediate, hexadecenol.

Esterification : The final step is the formation of the acetate ester. The hexadecenol intermediate is acetylated to produce hexadecenyl acetate. frontiersin.org

The primary precursors and intermediates in this pathway are well-established through isotope-labeling studies and analysis of pheromone gland contents. lu.se

Step Precursor/Intermediate Enzyme Class Product
1Acetyl-CoAAcetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS)Palmitic Acid (C16:0)
2Palmitic AcidDesaturase (e.g., Δ11-desaturase)(Z)-11-Hexadecenoic Acid
3(Z)-11-Hexadecenoic AcidFatty-Acyl Reductase (FAR)(Z)-11-Hexadecenol
4(Z)-11-HexadecenolAcetyltransferase (ACT)(Z)-11-Hexadecenyl Acetate

This interactive table summarizes the key molecular transformations in the biosynthesis of (Z)-11-hexadecenyl acetate.

Enzymatic Machinery in Pheromone Gland Biosynthesis

The conversion of basic fatty acids into a species-specific pheromone signal is orchestrated by a suite of highly specialized enzymes located in the female's pheromone gland. mdpi.com The regulation of the genes encoding these enzymes ensures that pheromone production is precisely timed with the insect's reproductive cycle. nih.gov

Characterization of Acetyltransferase Enzymes (e.g., CHAT)

The terminal step in synthesizing acetate ester pheromones is the esterification of a fatty alcohol, a reaction catalyzed by an acetyltransferase (ACT) that uses acetyl-CoA as the acetate donor. frontiersin.orgmdpi.com While the role of these enzymes is clear, the definitive identification of a specific insect fatty alcohol acetyltransferase responsible for producing straight-chain alkyl acetate pheromones has remained elusive. researchgate.netnih.gov

Research has consequently turned to functional characterization using enzymes from other organisms to complete the biosynthetic pathway in engineered systems. researchgate.net This approach has been crucial for developing biotechnological methods for pheromone production. lu.se

Key findings from these studies include:

Yeast Acetyltransferase (ATF1) : An alcohol acetyltransferase from Saccharomyces cerevisiae, known as ATF1, has been shown to be highly efficient at acetylating a wide range of insect pheromone precursor alcohols with chain lengths from 10 to 18 carbons. researchgate.net

Plant Acetyltransferase (EaDAcT) : A diacylglycerol acetyltransferase from the burning bush (Euonymus alatus), EaDAcT, can also convert various fatty alcohol pheromone precursors into their acetate forms. researchgate.netnih.gov

Overexpression studies have demonstrated that the yeast ATF1 enzyme exhibits significantly higher efficiency compared to the plant-derived EaDAcT, making it a valuable tool for reconstructing pheromone biosynthetic pathways in heterologous systems like yeast and plants. researchgate.net

Enzyme Source Organism Substrate Key Characteristic
ATF1 Saccharomyces cerevisiae (Yeast)C10-C18 Fatty AlcoholsHigh efficiency in converting pheromone alcohols to acetates. researchgate.net
EaDAcT Euonymus alatus (Plant)Fatty AlcoholsCapable of transforming pheromone precursors but with lower efficiency than ATF1. researchgate.netnih.gov

This interactive table compares acetyltransferase enzymes used in research to catalyze the final step of acetate pheromone biosynthesis.

Transcriptional and Translational Regulation of Biosynthetic Genes

The biosynthesis of sex pheromones is not a continuous process; it is tightly regulated to coincide with female "calling" behavior, which typically occurs during specific periods of the day or night. nih.gov This temporal control is primarily managed by a neuropeptide. nih.gov

The central regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . mdpi.comnih.gov The regulatory cascade proceeds as follows:

PBAN is synthesized in the brain-subesophageal ganglion complex and released into the hemolymph (insect blood). mdpi.comnih.gov

It travels to the pheromone gland and binds to its specific G-protein coupled receptor (PBANr) on the surface of the gland's cells. mdpi.comnih.gov

This binding event triggers an intracellular signal transduction cascade that activates the key enzymes involved in the biosynthetic pathway, thereby initiating or upregulating pheromone production. nih.gov

Modern molecular techniques have been instrumental in deciphering this regulation. Transcriptome analysis of pheromone glands allows researchers to identify candidate genes for the biosynthetic enzymes and study how their expression levels change in response to PBAN. mdpi.comlu.se Furthermore, powerful gene-editing tools like CRISPR/Cas9 have been used to knock out specific genes, providing definitive proof of their function within the pheromone production pathway. lu.selu.se

Metabolic Fate and Degradation Pathways within Biological Systems

Once synthesized, hexadecenyl acetate's journey is not over. Its existence is linked to the broader metabolic network of the insect, from its transport out of the gland to its eventual degradation.

Lipid Metabolism and Transport Dynamics

The biosynthesis of hexadecenyl acetate is fundamentally an extension of the insect's primary lipid metabolism. frontiersin.org The pathway's starting point, acetyl-CoA, and its initial C16 fatty acid precursor are central components of the organism's fatty acid pool. mdpi.comnih.gov The enzymes involved, such as fatty acid synthase and desaturases, are part of a larger family of enzymes responsible for creating a variety of lipids necessary for energy storage, cell membranes, and other physiological functions.

While the specific transport dynamics for hexadecenyl acetate out of the pheromone gland are not fully detailed, it is understood that as a hydrophobic molecule, it likely requires transport proteins to move within the aqueous environment of the cell and across membranes. Studies on acetate metabolism in other biological systems show that acetate can influence lipid dynamics by affecting fatty acid synthesis and oxidation through signaling pathways like the AMP-activated protein kinase (AMPK) pathway, suggesting a deep integration with cellular energy status. nih.gov

Role as an Endogenous Metabolite

The primary role of hexadecenyl acetate as an endogenous metabolite is to function as a semiochemical—a chemical signal used for communication between organisms. mdpi.com Specifically, it is a sex pheromone component released by female moths to attract conspecific males for mating. frontiersin.orgnih.gov Unlike metabolites used for internal processes like energy production or as structural components, the main function of this compound is to be externalized to transmit a signal over a distance. nih.gov Its synthesis in a specialized gland and its release into the environment underscore its dedicated role in ensuring reproductive success. mdpi.comnih.gov

Chemo Ecological and Biological Role Within Advanced Research Paradigms

Role as Insect Semiochemicals and Pheromone Components

Hexadecenyl acetates are integral components of the chemical communication systems of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). nih.govfrontiersin.org These molecules function as sex pheromones, which are chemicals released by an organism to attract a mate. researchgate.net The detection of these pheromones by the receiving insect is remarkably sensitive, enabling communication over long distances with minute quantities of the compound. nih.govnih.gov

The effectiveness of hexadecenyl acetate (B1210297) as a sex pheromone is rooted in its specificity, which is often determined by its inclusion in a precise blend of multiple compounds. nih.gov Most moth species utilize a multi-component pheromone system where the specific ratio of each chemical is critical for eliciting a behavioral response and ensuring reproductive isolation between species. researchgate.netnih.gov

Different isomers of hexadecenyl acetate have been identified as key pheromone components in various moth species. For instance, (Z)-11-hexadecenyl acetate is a primary component of the sex pheromone of the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). nih.gov In the case of Herpetogramma submarginale, the female sex pheromone includes (Z)-13-hexadecenyl acetate and (E)-13-hexadecenyl acetate in a specific 87:13 ratio. plos.org The Indian-meal moth (Plodia interpunctella) uses (Z)-9-tetradecenyl acetate as part of its four-component pheromone blend. wikipedia.org This specificity ensures that only males of the same species are attracted. wikipedia.org

Table 1: Examples of Hexadecenyl Acetate Isomers in Lepidopteran Sex Pheromone Blends

Species Compound Isomer Role in Pheromone Blend
Plutella xylostella (Diamondback Moth) (Z)-11-Hexadecenyl acetate Major component, works with corresponding alcohol and aldehyde. nih.gov
Herpetogramma submarginale (Z)-13-Hexadecenyl acetate Major component, blended with its E-isomer. plos.org
Spodoptera frugiperda (Fall Armyworm) (Z)-7-Dodecen-1-yl acetate A key pheromone component. nih.gov

The detection of a species-specific pheromone blend containing hexadecenyl acetate triggers a cascade of innate behaviors in male moths. frontiersin.org Upon detection at extremely low concentrations by specialized receptors, males exhibit attraction behaviors, initiating an upwind flight search to locate the female. nih.govfrontiersin.org

The composition of the pheromone blend is critical. In field tests with Herpetogramma submarginale, lures baited with pure (Z)-13-hexadecenyl acetate were highly attractive to males. plos.org However, the addition of the corresponding alcohol, (Z)-13-hexadecen-1-ol, significantly inhibited the attraction and reduced the number of males captured. plos.org This demonstrates that related compounds can act as antagonists, highlighting the precision required for effective mating communication. Similarly, for the diamondback moth, specific blends of (Z)-11-hexadecenyl acetate, the corresponding alcohol, and an aldehyde were necessary for effective male attraction. nih.gov

Table 2: Behavioral Responses to Hexadecenyl Acetate and Related Compounds

Species Compound(s) Observed Behavioral Response in Males
Herpetogramma submarginale (Z)-13-Hexadecenyl acetate Attraction, upwind flight. plos.org
Herpetogramma submarginale (Z)-13-Hexadecenyl acetate + (Z)-13-Hexadecen-1-ol Inhibition of attraction, repellent effect. plos.org

The perception of hexadecenyl acetate begins when the hydrophobic pheromone molecules enter the aqueous environment of the olfactory sensilla on the male moth's antennae. nih.govresearchgate.net Here, they are bound by Pheromone-Binding Proteins (PBPs), which solubilize them and transport them across the sensillar lymph to receptors on the dendrites of Olfactory Receptor Neurons (ORNs). frontiersin.orgmdpi.comresearchgate.net

These receptors, known as Pheromone Receptors (PRs), are a specialized subclass of insect Odorant Receptors (ORs). frontiersin.orgresearchgate.net Each ORN is typically tuned to detect a specific component of the pheromone blend. researchgate.net The interaction between the pheromone-PBP complex and the PR initiates a signal transduction cascade that converts the chemical signal into an electrical one. nih.gov

The exact mechanism of signal transduction is a subject of ongoing research, with evidence supporting two main pathways:

Ionotropic Transduction : In this model, the PR combines with a highly conserved co-receptor called Orco to form a ligand-gated ion channel. frontiersin.orgplos.org The binding of the pheromone directly opens this channel, causing ion flow and depolarization of the neuron. plos.org

Metabotropic Transduction : This pathway involves the PR acting as a G-protein coupled receptor. frontiersin.org Pheromone binding activates a G-protein, which in turn stimulates an enzyme like phospholipase C (PLC). nih.govnih.gov This generates second messengers (e.g., IP₃) that open separate ion channels, leading to the neuronal signal. nih.govfrontiersin.org

The specificity of the system is enhanced by the PBPs, which may selectively bind only the correct pheromone components and protect them from Pheromone-Degrading Enzymes, also present in the lymph, which rapidly inactivate the signal to allow for high temporal resolution. researchgate.netnih.gov

Broader Ecological Interactions

The potent and specific nature of hexadecenyl acetate and related pheromones makes them powerful tools for studying and manipulating insect behavior in broader ecological contexts, most notably in agriculture.

Semiochemicals, including hexadecenyl acetates, are cornerstone components of modern Integrated Pest Management (IPM) programs, offering an environmentally safer alternative to broad-spectrum insecticides. researchgate.netnih.gov Their use in pest control is multifaceted and includes several key strategies. researchgate.net

Synthetic versions of these pheromones are widely used in traps for:

Monitoring : Lures baited with specific pheromone blends, such as those for the diamondback moth, allow for the monitoring of pest populations. nih.govnih.gov This helps to determine the timing and necessity of control measures.

Mass Trapping : Deploying a large number of pheromone traps can remove a significant number of male insects from a population, reducing mating success. researchgate.net

Mating Disruption : This strategy involves permeating an entire area, such as a field or orchard, with a high concentration of the synthetic pheromone. nih.gov This confuses the male moths and prevents them from locating calling females, effectively disrupting the mating cycle. lu.se The first pheromone product registered for this purpose was for the pink bollworm. researchgate.net

Recent biotechnological advances have focused on producing these pheromones sustainably using engineered yeast, which could make these IPM strategies more economical and accessible. lu.senih.gov

Research into hexadecenyl acetates focuses heavily on their attractant properties for pest species. As demonstrated with Herpetogramma submarginale and Plutella xylostella, specific isomers and blends of hexadecenyl acetate are powerful attractants for male moths. nih.govplos.org

Conversely, research also investigates repellent or inhibitory effects. The finding that (Z)-13-hexadecen-1-ol, a compound structurally similar to the pheromone, acts as a behavioral antagonist for H. submarginale is significant. plos.org This highlights the concept of allomones—chemicals that benefit the emitter by modifying the behavior of a different species, in this case, acting as a deterrent. researchgate.net Understanding these antagonistic interactions is crucial for developing "push-pull" strategies in IPM, where a pest is repelled from the crop (push) and simultaneously lured into a trap (pull).

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
(Z)-11-Hexadecenal Z11-16:Ald
(Z)-11-Hexadecen-1-ol Z11-16:OH
(Z)-11-Hexadecenyl acetate Z11-16:Ac
(Z)-13-Hexadecen-1-ol -
(Z)-13-Hexadecenyl acetate Z13-16:OAc
(E)-13-Hexadecenyl acetate E13-16:OAc
(Z)-9-Tetradecenyl acetate -
(Z)-7-Dodecen-1-yl acetate -
10,12-Hexadecadien-1-ol, acetate Bombykol acetate
Acetic acid -

Molecular Mechanisms of Biological Activity

The biological activities of long-chain fatty acid derivatives, such as Acetic acid;hexadec-1-en-1-ol, are underpinned by a variety of molecular mechanisms. These mechanisms are largely attributable to the physicochemical properties conferred by their long hydrocarbon chains and functional head groups. Research into related long-chain fatty alcohols and their esters has illuminated key interactions at the cellular and molecular level, including the modulation of cell membranes, binding to specific protein receptors, and direct antimicrobial actions.

Interactions with Cellular Membranes and Fluidity Modulation

Long-chain alcohols and their derivatives are recognized as potent modulators of lipid bilayer properties. nih.govresearchgate.net Their amphipathic nature, consisting of a hydrophilic alcohol or ester group and a long hydrophobic carbon chain, facilitates their interaction with and insertion into cellular membranes. researchgate.net This interaction can lead to significant alterations in the physical state of the membrane, a concept often referred to as membrane fluidity.

The insertion of these molecules into the lipid bilayer disrupts the ordered packing of phospholipid acyl chains. researchgate.net Shorter-chain alcohols tend to increase membrane fluidity, creating more space between lipid molecules. researchgate.net However, the effect of longer-chain alcohols is more complex. Studies have shown a "cutoff effect," where the potency of alcohols to disrupt membranes increases with chain length up to a certain point, after which it may level off or even reverse. nih.gov For instance, alcohols with chain lengths from five to ten carbons have been shown to increase membrane fluidity in Escherichia coli. researchgate.net In response, the bacteria adapt by increasing the proportion of saturated fatty acids in their membranes to restore rigidity. researchgate.netasm.org

This modulation of membrane properties can have profound consequences for cellular function. Changes in fluidity affect the activity of membrane-bound proteins, such as enzymes and receptors, which are crucial for signaling and transport processes. researchgate.net The consumption of ethanol, for example, has been shown to have profound effects on cellular membranes, partly through direct interaction with the lipid component and partly by altering lipid metabolism. nih.gov While the specific effects of this compound on membrane fluidity have not been detailed, its structure suggests it would participate in similar interactions, influencing membrane-dependent cellular processes.

Ligand-Receptor Binding Kinetics and Pathway Modulation

Beyond their general effects on membrane properties, fatty acids and their derivatives can act as specific signaling molecules by binding to protein receptors. A key family of such receptors are the free fatty acid receptors (FFA1-FFA4), which are Class A G protein-coupled receptors (GPCRs). nih.gov FFA1 and FFA4 are activated by long-chain fatty acids, while FFA2 and FFA3 respond to short-chain fatty acids. nih.gov The binding of a fatty acid ligand to these receptors initiates a conformational change, leading to the activation of intracellular signaling pathways that regulate various metabolic and inflammatory processes. nih.gov

The binding of long-chain fatty acids can also allosterically modulate the function of other proteins. Human serum albumin (HSA), a major carrier protein in the blood, has two principal drug-binding sites. The binding of long-chain fatty acids, such as oleic acid, can cause significant conformational changes in the HSA molecule. nih.gov This change in protein structure can, in turn, alter the binding affinity and interaction between other ligands at these distinct sites, shifting the interaction from competitive to nearly independent. nih.gov This highlights a mechanism where the presence of one type of lipid molecule can influence the binding kinetics and transport of other molecules.

Antimicrobial Activity of Related Long-Chain Fatty Alcohols

A significant area of research for long-chain fatty alcohols is their antimicrobial activity. nih.govoup.com The effectiveness of this activity is strongly dependent on the length of the aliphatic carbon chain. nih.govresearchgate.net Studies on Staphylococcus aureus and mycobacteria have demonstrated a clear structure-activity relationship.

Research on S. aureus revealed that long-chain fatty alcohols exhibit varying degrees of antibacterial action. nih.gov Alcohols with fewer than eight carbon atoms showed no activity, while those with more than 17 carbons had minimal effect. nih.gov The most potent bacteriostatic activity was observed for 1-dodecanol (B7769020) (C12) and 1-tridecanol (B166897) (C13). nih.govresearchgate.net Interestingly, the mechanism of action also appears to be chain-length dependent. Alcohols like 1-nonanol, 1-decanol (B1670082), and 1-undecanol (B7770649) were found to be bactericidal and caused membrane damage, whereas the more potent 1-dodecanol and 1-tridecanol did not exhibit membrane-damaging activity, suggesting an alternative mode of action. nih.govresearchgate.net

Similarly, studies against mycobacteria showed that fatty alcohols with carbon numbers from 7 to 10 possess considerable antimycobacterial properties, with 1-decanol (C10) being the most potent against both M. smegmatis and M. tuberculosis. oup.comnih.gov This bactericidal activity is attributed, at least in part, to its ability to damage the complex mycobacterial cell envelope. nih.gov

The data below summarizes the antimicrobial activity of various long-chain fatty alcohols against different bacterial species.

Antimicrobial Activity of Long-Chain Fatty Alcohols

Compound Carbon Chain Length Target Organism Observed Activity Source
1-Nonanol C9 Staphylococcus aureus Bactericidal, membrane-damaging nih.govresearchgate.net
1-Decanol C10 Staphylococcus aureus Bactericidal, membrane-damaging nih.govresearchgate.net
1-Decanol C10 Mycobacterium smegmatis, M. tuberculosis Most potent antimycobacterial activity, damages cell envelope oup.comnih.gov
1-Undecanol C11 Staphylococcus aureus Bactericidal, membrane-damaging nih.gov
1-Dodecanol C12 Staphylococcus aureus High bacteriostatic activity, no membrane damage nih.govresearchgate.net
1-Tridecanol C13 Staphylococcus aureus High bacteriostatic activity, no membrane damage nih.gov

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise chemical structure of organic molecules. For a compound like (Z)-11-hexadecenyl acetate (B1210297), techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide critical information about its carbon-hydrogen framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for isomer identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of (Z)-11-hexadecenyl acetate. ¹H-NMR, in particular, allows for the identification and differentiation of its geometric isomers, the (Z) and (E) forms, by analyzing the chemical shifts and coupling constants of the hydrogen atoms (protons) in the molecule.

The protons on the carbon-carbon double bond (C=C) are of significant diagnostic value. In the (Z)-isomer, these olefinic protons typically resonate at a specific chemical shift, and the coupling constant (J-value) between them is characteristic of the cis configuration. In contrast, the (E)-isomer would exhibit different chemical shifts and a larger coupling constant for its olefinic protons, indicative of a trans configuration.

Other key signals in the ¹H-NMR spectrum include a triplet corresponding to the terminal methyl group (CH₃) of the alkyl chain, a singlet for the methyl group of the acetate moiety, and a triplet for the methylene (B1212753) group (CH₂) adjacent to the ester's oxygen. The complex multiplet region contains the signals for the numerous other methylene groups along the hydrocarbon chain.

Table 1: Representative ¹H-NMR Spectral Data for (Z)-11-Hexadecenyl Acetate (Note: Data are typical estimated values for a long-chain alkenyl acetate and may vary based on solvent and experimental conditions.)

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
CH₃-C=O~2.04Singlet
-CH=CH- (Olefinic)~5.35Multiplet
-CH₂-O-~4.05Triplet
-CH₂-C=C~2.01Multiplet
-(CH₂)n- (Alkyl Chain)~1.2-1.4Multiplet
CH₃-CH₂-~0.89Triplet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups within the (Z)-11-hexadecenyl acetate molecule by measuring the absorption of infrared radiation at specific wavenumbers. nih.gov Each functional group has a characteristic absorption frequency.

The most prominent absorption band in the IR spectrum of this compound is the strong peak corresponding to the carbonyl (C=O) stretch of the ester group. Another key feature is the absorption band for the C=C stretch of the alkene group. The presence of a weak band for the =C-H stretch of the cis-alkene and strong bands for the C-H stretching of the long aliphatic chain further confirms the structure. The C-O stretching of the ester group also produces a characteristic signal.

Table 2: Characteristic IR Absorption Bands for (Z)-11-Hexadecenyl Acetate

Functional Group Characteristic Absorption (cm⁻¹) Intensity
=C-H Stretch (Alkene, Z-isomer)~3005Medium
C-H Stretch (Alkane)2855-2925Strong
C=O Stretch (Ester)~1740Strong
C=C Stretch (Alkene)~1655Medium, weak
C-O Stretch (Ester)~1235Strong

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For (Z)-11-hexadecenyl acetate, both gas and liquid chromatography are routinely used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nist.gov In the analysis of (Z)-11-hexadecenyl acetate, a sample is vaporized and passed through a GC column, which separates it from any impurities based on boiling point and polarity. kyushu-u.ac.jpresearchgate.net

As the pure compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. nist.gov The molecular ion peak confirms the molecular weight of the compound (282.5 g/mol ). nih.gov A key fragment ion is often observed at m/z 61, corresponding to the protonated acetic acid fragment [CH₃COOH₂]⁺, which is characteristic of acetate esters. Other significant fragments arise from the cleavage of the long hydrocarbon chain. researchgate.net

Table 3: Key Mass Spectrometric Fragments for (Z)-11-Hexadecenyl Acetate

m/z Value Proposed Fragment Ion
282[M]⁺ (Molecular Ion)
222[M - CH₃COOH]⁺ (Loss of acetic acid)
61[CH₃COOH₂]⁺
55Alkenyl fragment
43[CH₃CO]⁺ (Acylium ion)

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the quantitative analysis of (Z)-11-hexadecenyl acetate, especially for determining its concentration in formulated products. sielc.comsielc.com A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18 or Newcrom R1) and the mobile phase is a polar solvent mixture. sielc.comsielc.com

A typical mobile phase for analyzing this compound consists of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com The compound is detected as it elutes from the column, usually by a UV detector. By comparing the peak area of the sample to that of a known standard, the precise quantity of (Z)-11-hexadecenyl acetate can be determined. This method is scalable and can also be used for preparative separation to isolate impurities. sielc.comsielc.com

Table 4: Typical HPLC Conditions for (Z)-11-Hexadecenyl Acetate Analysis

Parameter Condition
Column Newcrom R1 (Reverse Phase) sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.comsielc.com
Detection UV Detector
Application Quantitative Analysis, Purity Determination, Preparative Separation sielc.comsielc.com

Development of Analytical Methodologies for Complex Biological Matrices

A significant area of research is the development of sensitive and selective methods for detecting and quantifying (Z)-11-hexadecenyl acetate in complex biological matrices, such as the pheromone glands of insects. lu.se This is crucial for understanding pheromone biosynthesis, release rates, and the chemical communication of the species.

The primary challenge is to extract the minute quantities of the pheromone (often in the nanogram range per insect) from the complex biological tissue. kyushu-u.ac.jp A widely used method involves the careful excision of the pheromone gland from a virgin female moth. The gland is then extracted with a small volume of a suitable organic solvent, such as hexane. researchgate.net

The resulting extract is then concentrated and analyzed, most commonly by GC-MS or by coupling a gas chromatograph to an electroantennographic detector (GC-EAD). lu.se GC-EAD is a highly sensitive technique where the effluent from the GC column is split, with one part going to a standard detector (like a flame ionization detector, FID) and the other part passing over an insect's antenna. This allows researchers to pinpoint exactly which compounds in the extract are biologically active by observing the electrical response of the antenna. This combination of techniques has been instrumental in identifying (Z)-11-hexadecenyl acetate as a key pheromone component in numerous lepidopteran species. kyushu-u.ac.jplu.se

Future Research Directions and Interdisciplinary Investigations

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of (Z)-11-hexadecenyl acetate (B1210297) is a specialized branch of fatty acid metabolism. nih.gov In many moth species, the production of this pheromone is initiated from palmitic acid, which undergoes a series of enzymatic reactions including desaturation, reduction, and acetylation. The production is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.gov

Future research will likely focus on identifying and characterizing the full suite of enzymes involved in this pathway. While key enzymes like ∆11-desaturases and fatty-acyl reductases have been identified in some species, there is still much to learn about their diversity, specificity, and regulation across different insect taxa. nih.govresearchgate.net The exploration of the terminal pathway, particularly the enzymes responsible for the final acetylation step, remains an area of active investigation. nih.gov For instance, research on Sesamia nonagrioides has shown that the conversion of (Z)-11-hexadecen-1-ol to its acetate form is a critical step activated by PBAN.

A deeper understanding of these biosynthetic pathways could be achieved through comparative transcriptomics of pheromone glands from different species, which may reveal novel enzymes or variations in the known pathways. nih.gov Furthermore, investigating the potential role of symbiotic microorganisms in pheromone biosynthesis presents an intriguing avenue for future studies, as some bacteria possess the metabolic machinery for fatty acid synthesis and modification. nih.govyoutube.com

Development of Advanced Sustainable Synthetic Routes

The demand for (Z)-11-hexadecenyl acetate in agricultural pest management necessitates the development of efficient and environmentally friendly synthetic methods. researchgate.neteg.net Current synthetic strategies often involve multi-step processes that can be costly and generate hazardous waste. researchgate.net

Future research is geared towards creating more sustainable synthetic routes. One promising approach is the use of biocatalysis, leveraging enzymes or whole-cell systems to produce the pheromone. For example, engineered yeast cells co-expressing key biosynthetic enzymes, such as a ∆11-desaturase and a fatty-acyl reductase, have been shown to produce (Z)-11-hexadecenol, the precursor to the acetate. nih.govresearchgate.net Further optimization of these microbial cell factories could lead to scalable and cost-effective production.

Another avenue is the development of "green" chemical synthesis methods. This includes exploring the use of ecocatalysts derived from biomass and environmentally benign solvents. mdpi.com Additionally, novel synthetic strategies that reduce the number of reaction steps and improve stereoselectivity are continuously being sought. For instance, methods based on Wittig reactions and selective ozonolysis have been employed to synthesize (Z)-alkenyl acetates with high purity. scielo.edu.uypherobase.com The table below summarizes some of the synthetic approaches for related compounds.

Starting MaterialKey Reaction StepsTarget Compound(s)Reference(s)
11-bromoundecanolWittig olefination, acylation(Z)-11-hexadecenyl acetate, (Z)-11-hexadecenal scielo.edu.uy
AcetyleneCarbocupration, coupling with 1-iodoalkyne(Z)-13-hexadecen-11-yn-1-yl acetate nih.gov
β-pinene oxideIsomerization using ecocatalystsPerillyl alcohol mdpi.com
Palmitic acid (in yeast)∆11-desaturation, fatty-acyl reduction(Z)-11-hexadecenol nih.govresearchgate.net

Elucidation of Undiscovered Biological Functions and Ecological Roles

While (Z)-11-hexadecenyl acetate is primarily known as a sex pheromone, it may possess other, as-yet-undiscovered biological functions and ecological roles. ontosight.aipherobase.com Pheromones can mediate a variety of behaviors beyond mating, including aggregation, alarm signaling, and trail marking. researchgate.net

Future research should investigate the full behavioral repertoire elicited by this compound, both within the species that produce it and in other interacting species. For example, studies on the yellow rice stem borer, Scirpophaga incertulas, have suggested that (Z)-11-hexadecenyl acetate, while not a primary pheromone component, can significantly enhance the attractiveness of the main pheromone blend. kyushu-u.ac.jp This indicates a potential role as a synergistic or modulatory compound.

Furthermore, the compound's effects on non-target organisms, including predators, parasitoids, and host plants, warrant investigation. It could act as a kairomone, a chemical signal that benefits the receiver of a different species, by, for instance, attracting natural enemies of the emitting insect. Understanding these broader ecological interactions is crucial for developing more holistic and effective pest management strategies. justagriculture.in

Integration with Omics Technologies for Comprehensive Biological Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for a comprehensive understanding of the biological systems related to (Z)-11-hexadecenyl acetate. biobide.comfrontiersin.org These approaches can provide a holistic view of the genes, proteins, and metabolic pathways involved in its production, perception, and degradation.

Integrating transcriptomics of pheromone glands with proteomics can help to fully catalogue the enzymatic machinery of biosynthesis. nih.gov Metabolomic analysis of pheromone gland extracts can reveal the complete profile of semiochemicals produced, including minor components that may play crucial roles in chemical communication. nih.gov

On the receiver's side, omics technologies can be used to study the molecular mechanisms of pheromone perception. For example, identifying the specific olfactory receptors in the insect antenna that bind to (Z)-11-hexadecenyl acetate and elucidating the downstream signaling pathways can provide insights into how this chemical signal is translated into a behavioral response. jst.go.jp This knowledge can be invaluable for designing more effective and specific pest control agents.

Applications in Advanced Chemical Ecology and Pest Management Strategies

(Z)-11-hexadecenyl acetate is a key component in integrated pest management (IPM) programs for various agricultural pests, including the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). jst.go.jpepa.govpmhe.in It is used in strategies such as population monitoring, mating disruption, and mass trapping. researchgate.netplantprotection.pl

Future research will focus on optimizing these strategies and developing novel applications. This includes improving the formulation and delivery of pheromone lures to enhance their efficacy and longevity in the field. scielo.edu.uy The development of "attract-and-kill" strategies, where the pheromone is combined with a targeted insecticide or pathogen, is another promising area. plantprotection.pl

Furthermore, a deeper understanding of the chemical ecology of the target pests can lead to more sophisticated "push-pull" strategies. justagriculture.in This involves using repellent "push" cues to drive pests away from the crop, while simultaneously using attractive "pull" cues, such as (Z)-11-hexadecenyl acetate, to lure them into traps or areas where they can be controlled. justagriculture.in The table below lists some of the insect species in which (Z)-11-hexadecenyl acetate or its isomers and related compounds play a role in chemical communication.

CompoundRoleInsect SpeciesReference(s)
(Z)-11-Hexadecenyl acetateSex pheromone componentDiamondback moth (Plutella xylostella) scielo.edu.uyjst.go.jp
(Z)-11-Hexadecenyl acetateSex pheromone componentFall armyworm (Spodoptera frugiperda) prayoglife.compmhe.in
(Z)-11-Hexadecenyl acetatePheromone componentPink stalk borer (Sesamia nonagrioides) herts.ac.uk
(Z)-11-Hexadecenyl acetateBehavioral antagonistHeliothis virescens psu.edu
(E)-11-Hexadecenyl acetateSex pheromone componentBrinjal shoot and fruit borer (Leucinodes orbonalis) prayoglife.com
(Z)-13-Hexadecenyl acetateSex pheromone componentHerpetogramma submarginale nih.gov

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